2-Cyano-4-(4-fluoro-3-methoxyphenyl)phenol
Overview
Description
2-Cyano-4-(4-fluoro-3-methoxyphenyl)phenol is an organic compound that features a cyano group, a fluoro-substituted methoxyphenyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(4-fluoro-3-methoxyphenyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Starting Materials: The synthesis begins with the preparation of (4-fluoro-3-methoxyphenyl)boronic acid and 2-cyano-4-bromophenol.
Reaction Conditions: The Suzuki–Miyaura coupling is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in an aqueous or organic solvent.
Procedure: The reaction mixture is heated under reflux conditions, typically at temperatures ranging from 80°C to 100°C, for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(4-fluoro-3-methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to form amines or other reduced products.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
2-Cyano-4-(4-fluoro-3-methoxyphenyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(4-fluoro-3-methoxyphenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the phenol group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxyphenol: This compound is structurally similar but lacks the cyano group, which affects its reactivity and applications.
4-Methoxyphenylboronic acid: This compound is used in similar coupling reactions but has different functional groups that influence its chemical behavior.
Thiophene Derivatives: These compounds share some structural features and are used in medicinal chemistry and materials science.
Uniqueness
2-Cyano-4-(4-fluoro-3-methoxyphenyl)phenol is unique due to the presence of both a cyano group and a fluoro-substituted methoxyphenyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-(4-fluoro-3-methoxyphenyl)-2-hydroxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c1-18-14-7-10(2-4-12(14)15)9-3-5-13(17)11(6-9)8-16/h2-7,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETHJGQNRDTWTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684791 | |
Record name | 4'-Fluoro-4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-02-2 | |
Record name | [1,1′-Biphenyl]-3-carbonitrile, 4′-fluoro-4-hydroxy-3′-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261942-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Fluoro-4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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